Anti-Complementary Activity: Esculentic Acid Is 2.9-Fold More Potent Than Asiatic Acid and 1.6-Fold More Potent Than Ursolic Acid in a Direct Head-to-Head Assay
In a direct head-to-head study evaluating eight ursane-type triterpenoids isolated from the same plant source (Weigela subsessilis) under identical assay conditions, esculentic acid (compound 6) inhibited the classical pathway of the human complement system with an IC₅₀ of 56 μM [1]. This represents a 2.9-fold greater potency than its C-3 epimer asiatic acid (IC₅₀ = 163 μM) and a 1.6-fold greater potency than ursolic acid (IC₅₀ = 90 μM), both tested within the same experimental series. Pomolic acid was the most potent compound in the set (IC₅₀ = 4 μM), establishing esculentic acid as a mid-to-high potency anti-complementary ursane-type triterpenoid with a distinct rank order among structural congeners [1].
| Evidence Dimension | Anti-complementary activity (classical pathway, IC₅₀) |
|---|---|
| Target Compound Data | Esculentic acid IC₅₀ = 56 μM |
| Comparator Or Baseline | Asiatic acid IC₅₀ = 163 μM; Ursolic acid IC₅₀ = 90 μM; Pomolic acid IC₅₀ = 4 μM; Corosolic acid IC₅₀ = 130 μM |
| Quantified Difference | 2.9-fold more potent than asiatic acid; 1.6-fold more potent than ursolic acid; 14-fold less potent than pomolic acid |
| Conditions | Classical complement pathway hemolytic assay; human serum against antibody-sensitized sheep erythrocytes; all compounds isolated from Weigela subsessilis and tested concurrently |
Why This Matters
For researchers studying complement-mediated inflammatory or autoimmune pathogenesis, esculentic acid offers a quantitatively distinct potency position among commercially available ursane-type triterpenoid standards, enabling structure-activity relationship (SAR) studies where the 2α,3α-diol configuration can be directly compared against the 2α,3β-diol (asiatic acid) or monohydroxy (ursolic acid) counterparts.
- [1] Thuong PT, Jin W, Lee J, Seong R, Lee YM, Seong Y, Song K, Bae K. Anti-complementary activity of ursane-type triterpenoids from Weigela subsessilis. Biol Pharm Bull. 2006;29(4):830-833. doi:10.1248/bpb.29.830 View Source
